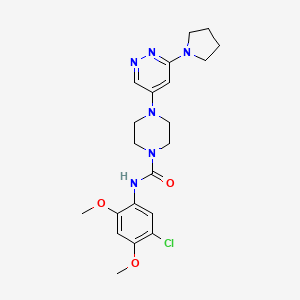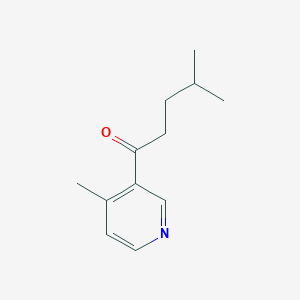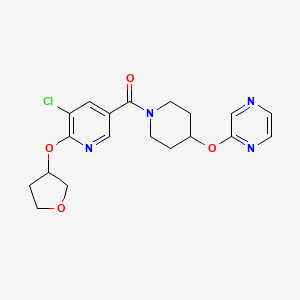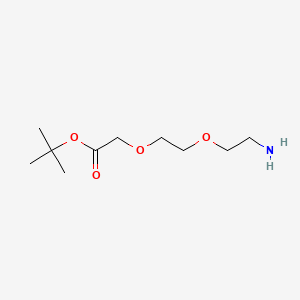![molecular formula C10H12ClN B2730105 (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride CAS No. 2140267-09-8](/img/structure/B2730105.png)
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride, also known as tetrabenazine, is a medication used to treat hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. It acts as a reversible inhibitor of vesicular monoamine transporter 2, leading to a decrease in dopamine release in the brain.
Mecanismo De Acción
Tetrabenazine acts as a reversible inhibitor of vesicular monoamine transporter 2, leading to a decrease in dopamine release in the brain. This results in a reduction in hyperkinetic movements and an improvement in motor symptoms. The exact mechanism of action of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee is not fully understood, but it is believed to involve a complex interplay between various neurotransmitters in the brain.
Biochemical and physiological effects:
Tetrabenazine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, leading to a reduction in hyperkinetic movements. In addition, it has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its therapeutic effects in other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrabenazine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the role of dopamine in hyperkinetic movement disorders. However, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee also has several limitations. It is a highly specific inhibitor of vesicular monoamine transporter 2, which may limit its usefulness for studying other aspects of dopamine neurotransmission. In addition, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee has a relatively short half-life and may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee. One area of interest is the development of more selective inhibitors of vesicular monoamine transporter 2, which may have fewer side effects and be more effective in treating hyperkinetic movement disorders. Another area of interest is the investigation of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee's potential in the treatment of other neurological disorders, such as Tourette syndrome and obsessive-compulsive disorder. Finally, there is a need for further research on the long-term effects of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee treatment in patients with hyperkinetic movement disorders.
Métodos De Síntesis
Tetrabenazine can be synthesized through a series of chemical reactions starting from 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-6-amine. The synthesis involves the protection of the amine group, followed by the reduction of the imine group with sodium borohydride. The resulting compound is then subjected to a series of reactions involving cyclization, deprotection, and quaternization to yield (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee hydrochloride.
Aplicaciones Científicas De Investigación
Tetrabenazine has been extensively studied for its therapeutic potential in hyperkinetic movement disorders. It has been shown to improve motor symptoms in patients with Huntington's disease and tardive dyskinesia. In addition, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee has also been investigated for its potential in the treatment of other neurological disorders such as Tourette syndrome and obsessive-compulsive disorder.
Propiedades
IUPAC Name |
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H/t8-,9+,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFSSSLTLSNEQC-HHDYSPPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]2N)C3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2730022.png)


![6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2730026.png)
![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)

![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)

![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)
![6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2730043.png)
